![molecular formula C15H25NO B2693054 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one CAS No. 2309728-00-3](/img/structure/B2693054.png)
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one, also known as CPP or CPP-115, is a compound that belongs to the family of piperidine derivatives. It is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 works by inhibiting the enzyme, GABA-AT, which is responsible for breaking down the neurotransmitter GABA in the brain. This leads to an increase in the levels of GABA in the brain, which in turn leads to an increase in the activity of GABA receptors. This results in a decrease in the activity of excitatory neurotransmitters, such as glutamate, leading to a calming effect on the brain.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in the activity of GABA receptors. This results in a decrease in the activity of excitatory neurotransmitters, such as glutamate, leading to a calming effect on the brain. 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has also been shown to have a positive effect on cognitive function, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 is its potency and selectivity as a GABA-AT inhibitor. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 is its solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115. One area of interest is its potential applications in the treatment of addiction, particularly in the context of opioid addiction. Another area of interest is its potential applications in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to better understand the long-term effects of 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 on cognitive function and memory.
Synthesemethoden
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 can be synthesized using a multi-step process that involves the reaction of 4-cyclobutylidene-1,2,3,6-tetrahydropyridine with 3,3-dimethylbutanone in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques to obtain 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that 1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one-115 has a positive effect on cognitive function, memory, and learning. It has also been shown to have potential applications in the treatment of addiction, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(4-cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-15(2,3)11-14(17)16-9-7-13(8-10-16)12-5-4-6-12/h4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUGBDGQKNVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(=C2CCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidin-1-yl)-3,3-dimethylbutan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.